2-chloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-3-carboxamide
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Overview
Description
2-chloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-3-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a chloro group and a carboxamide group, as well as a propyl chain attached to a dimethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Propyl Chain: The propyl chain can be introduced through alkylation reactions using appropriate alkyl halides.
Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions using amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[3-(2,4-difluorophenyl)propyl]pyridine-3-carboxamide
- 2-chloro-N-[3-(2,4-dimethoxyphenyl)propyl]pyridine-3-carboxamide
- 2-chloro-N-[3-(2,4-dimethylphenyl)ethyl]pyridine-3-carboxamide
Uniqueness
2-chloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the dimethylphenyl group and the propyl chain can impart distinct properties compared to other similar compounds.
Properties
IUPAC Name |
2-chloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c1-12-7-8-14(13(2)11-12)5-3-10-20-17(21)15-6-4-9-19-16(15)18/h4,6-9,11H,3,5,10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHJTACDAVVQQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCCNC(=O)C2=C(N=CC=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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